molecular formula C10H17F3N2O3S B2768969 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396791-23-3

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2768969
CAS No.: 1396791-23-3
M. Wt: 302.31
InChI Key: KSPDOMSCJTULSH-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide ( 1396791-23-3) is a high-purity chemical compound with the molecular formula C11H17F3N2O3S and a molecular weight of 314.33 g/mol. This oxalamide derivative is designed for research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound for its unique molecular architecture, which incorporates both a hydroxy-methyl-(methylthio)butyl chain and a 2,2,2-trifluoroethyl group. This specific structural combination is of significant interest in modern chemical research, particularly in the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules. The presence of the sulfur-containing methylthio group and the electron-withdrawing trifluoroethyl moiety makes this compound a valuable intermediate in medicinal chemistry and pesticide research . While the specific mechanism of action for this exact compound is not fully elucidated in available literature, its structural features suggest potential for diverse research applications. The compound's oxalamide core is a known pharmacophore in various biologically active molecules, and researchers are investigating its potential interactions with enzymatic targets. The conformational properties of such molecules are critical to their function and can provide valuable insights into receptor binding and molecular recognition processes . This product is offered exclusively to qualified researchers for laboratory investigation and chemical synthesis purposes. Proper laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment. For complete handling and storage information, researchers should consult the safety data sheet.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O3S/c1-9(18,3-4-19-2)5-14-7(16)8(17)15-6-10(11,12)13/h18H,3-6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPDOMSCJTULSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-methylbutanoic acid, methylthiol, and 2,2,2-trifluoroethylamine.

    Formation of Intermediate: The first step involves the esterification of 2-hydroxy-2-methylbutanoic acid to form the corresponding ester. This is followed by a nucleophilic substitution reaction with methylthiol to introduce the methylthio group.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 2,2,2-trifluoroethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new compounds with different functional groups replacing the methylthio group.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

This compound may be explored for its potential biological activity. The presence of the trifluoroethyl group, in particular, can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. The combination of hydroxy, methylthio, and trifluoroethyl groups may confer unique biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethyl group could enhance binding affinity to certain molecular targets, while the hydroxy and methylthio groups could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table compares key oxalamide derivatives with structural or functional similarities to the target compound:

Compound Name Key Substituents Application/Activity Key Data References
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl Umami flavor enhancer NOEL: 100 mg/kg bw/day; Margin of safety: >33 million
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-methoxyphenethyl; N2: 2-methoxyphenyl Synthetic intermediate (biological activity unspecified) Yield: 35%; Characterization: NMR, MS
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...)oxalamide (1c) N1: chloro-trifluoromethylphenyl; N2: fluoro-aryl Anticancer (kinase inhibition) Melting point: 260–262°C; IR peaks: 1668 cm⁻¹ (amide I)
N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide (GMC-4) N1: isoindolin-dione; N2: 4-fluorophenyl Antimicrobial (in vitro screening) Recrystallized from THF; Characterization: NMR
Target Compound N1: hydroxy-methyl-methylthio-butyl; N2: trifluoroethyl Hypothesized: Flavoring agent or therapeutic (based on substituent-driven stability) No direct data; inferred from structural analogs

Key Comparisons

Substituent-Driven Activity: The trifluoroethyl group in the target compound is rare among oxalamides but shares similarity with fluorinated aromatic substituents in anticancer agents like 1c . The hydroxy-methyl-methylthio-butyl chain is structurally distinct from flavoring oxalamides (e.g., S336’s dimethoxybenzyl group) but may confer unique solubility or receptor-binding properties .

Safety and Metabolism: Flavoring oxalamides like S336 exhibit high NOELs (100 mg/kg bw/day) due to rapid hydrolysis into non-toxic metabolites . The target compound’s methylthio group may alter metabolic pathways, necessitating specific toxicological evaluation. In contrast, fluorinated oxalamides (e.g., 1c) are designed for therapeutic use, prioritizing target affinity over rapid clearance .

Synthetic Feasibility :

  • Yields for oxalamides vary widely (35–90%), influenced by steric hindrance and substituent reactivity . The target’s branched N1-substituent may require optimized coupling conditions (e.g., HBTU/DIEA in DCM) to mitigate low yields .

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17F3N2O3S
  • Molecular Weight : 302.32 g/mol
  • CAS Number : 1396791-23-3

The biological activity of this compound is linked to its unique structural features, including hydroxy and methylthio functional groups. These features may facilitate interactions with various biological targets, potentially influencing several pathways:

  • Antimicrobial Activity : The presence of the methylthio group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anti-inflammatory Effects : Hydroxy groups are often associated with anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines.
  • Antitumor Potential : The oxalamide linkage may play a role in modulating cellular pathways involved in tumorigenesis.

In Vitro Studies

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Cytotoxicity :
    • In vitro assays on different cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. This indicates a moderate level of potency compared to standard chemotherapeutic agents.
  • Mechanism Exploration :
    • Further investigations into the mechanisms revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntimicrobial, Cytotoxic10 - 30Apoptosis induction
DoxorubicinAntitumor0.5 - 0.73Topoisomerase II inhibition
CisplatinAntitumor0.5 - 5DNA crosslinking

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Hydroxy Group Positioning : Alterations in the positioning of the hydroxy group can significantly affect its binding affinity to biological targets.
  • Methylthio Substituents : Variations in the methylthio substituent can enhance or diminish antimicrobial properties.

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